molecular formula C11H10N2O5 B2906290 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034309-62-9

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2906290
CAS No.: 2034309-62-9
M. Wt: 250.21
InChI Key: IUWZURRAZDCVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that features a unique combination of furan, azetidine, and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan-2-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetidine-3-ol derivatives.

    Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions to form various substituted oxazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, azetidine-3-ol derivatives, and substituted oxazolidine derivatives, each of which can have unique properties and applications.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.

    Industry: It is used in the development of advanced materials with unique mechanical and thermal properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
  • 3-(1-(Furan-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Uniqueness

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of furan, azetidine, and oxazolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-(furan-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)7-4-12(5-7)10(15)8-2-1-3-17-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWZURRAZDCVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.